molecular formula C24H23N5O3 B2689552 1-(4-Methoxyphenethyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797598-24-3

1-(4-Methoxyphenethyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2689552
CAS No.: 1797598-24-3
M. Wt: 429.48
InChI Key: UGQYNVPGHVEVDR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenethyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in drug discovery.

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Common methods include:

  • Stepwise Synthesis : Involves preparing methoxyphenethylamine and pyrazolylpyridine intermediates separately.
  • Reaction Conditions : Solvents like dichloromethane or ethanol are used, often with catalysts such as triethylamine or pyridine at temperatures between 25°C to 80°C.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways.

Biological Activities

Research has demonstrated that derivatives containing the 1,2,4-oxadiazole ring exhibit a broad range of biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Activity Type
1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)ureaTBDAntibacterial
1,3,4-Oxadiazole Derivative A1–2Antibacterial
1,3,4-Oxadiazole Derivative B0.25–1Antimicrobial

Case Studies

Several studies have explored the biological efficacy of oxadiazole derivatives:

  • Anticancer Activity : A study highlighted that certain oxadiazole derivatives exhibited potent inhibitory effects on thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The IC50 values ranged from 0.47 to 1.4 µM .
  • Antitubercular Effects : Research indicated that compounds containing the oxadiazole core demonstrated strong activity against Mycobacterium bovis BCG in both active and dormant states .

Comparative Analysis

When comparing this compound with similar compounds:

CompoundStructural FeaturesBiological Activity
1-(4-Methoxyphenethyl)-3-(pyridin-4-ylmethyl)ureaLacks pyrazolyl groupDifferent reactivity
1-(4-Methoxyphenethyl)-3-(2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)ureaSimilar structure without methyl groupVaries in target interaction

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-31-20-8-6-17(7-9-20)10-15-26-24(30)27-21-5-3-2-4-19(21)16-22-28-23(29-32-22)18-11-13-25-14-12-18/h2-9,11-14H,10,15-16H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQYNVPGHVEVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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